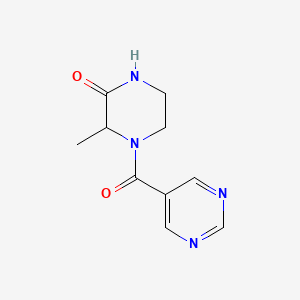
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a piperazinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cancer, and viral infections. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it inhibits the reverse transcriptase activity of HIV, thereby preventing viral replication.
Biochemical and Physiological Effects:
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it inhibits the reverse transcriptase activity of HIV, leading to a decrease in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is its broad spectrum of biological activities. It can be used for the development of novel therapeutics for various diseases, including cancer and viral infections. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one. One of the areas of interest is the development of novel derivatives with improved solubility and pharmacokinetics. Additionally, the mechanism of action of the compound needs to be further elucidated to facilitate its development as a therapeutic agent. Furthermore, more studies are needed to explore its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. However, its low solubility in water and unclear mechanism of action are some of the limitations that need to be addressed. Further research is needed to explore its full potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one involves the reaction of 3-methylpiperazine-2,5-dione with ethyl cyanoacetate in the presence of a base. The reaction proceeds through a Michael-type addition and subsequent cyclization to form the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Aplicaciones Científicas De Investigación
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to be effective against several viruses, including HIV and hepatitis B virus.
Propiedades
IUPAC Name |
3-methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-9(15)13-2-3-14(7)10(16)8-4-11-6-12-5-8/h4-7H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSULTUVWGMLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

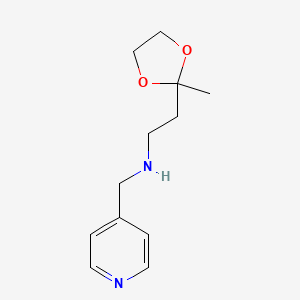
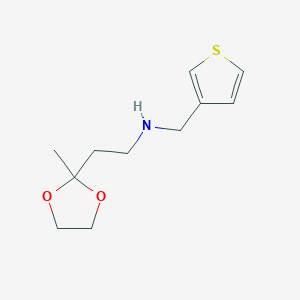
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
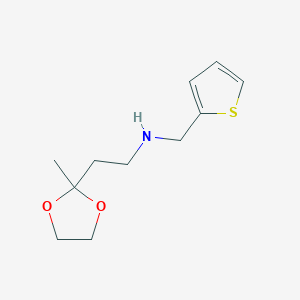
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
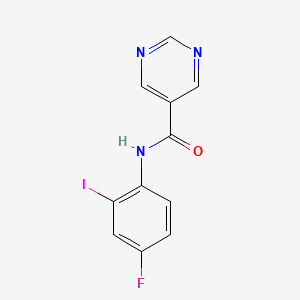
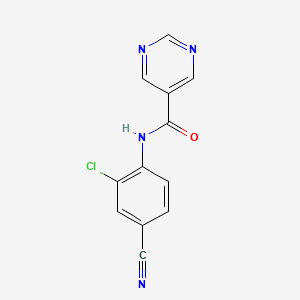
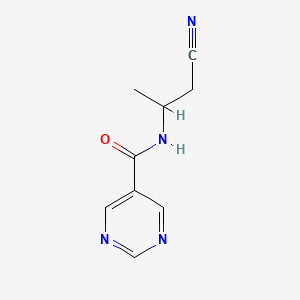
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
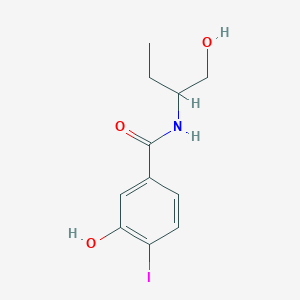
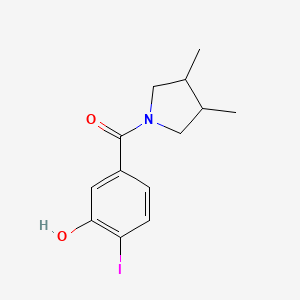
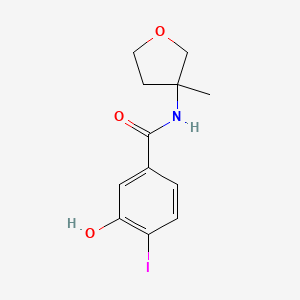
![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)